5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole
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Overview
Description
5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole (5-Cl-3-EES-1,2,4-TD) is a synthetic chemical compound that is widely used in scientific research. It has a wide range of applications, including in biochemical and physiological studies, and has been used in a variety of experiments in the laboratory.
Scientific Research Applications
5-Cl-3-EES-1,2,4-TD has a wide range of scientific research applications. It has been used in studies related to enzyme inhibition, protein-protein interactions, and drug delivery. It has also been used in studies related to cancer cell growth and apoptosis. In addition, it has been used to study the effects of oxidative stress, and has been used to study the effects of environmental pollutants on the human body.
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown significant therapeutic potential . These compounds have been found to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Mode of Action
It can be inferred from the properties of 1,3,4-thiadiazole derivatives that these compounds interact with their targets by disrupting dna replication processes . This disruption inhibits the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the general properties of 1,3,4-thiadiazole derivatives, it can be inferred that the compound likely affects pathways related to dna replication .
Result of Action
Based on the properties of 1,3,4-thiadiazole derivatives, it can be inferred that the compound likely results in the inhibition of bacterial and cancer cell replication .
Advantages and Limitations for Lab Experiments
5-Cl-3-EES-1,2,4-TD has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable at room temperature. In addition, it is non-toxic and has a wide range of biochemical and physiological effects. However, it is important to note that the compound is not water soluble, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research into 5-Cl-3-EES-1,2,4-TD. These include further investigations into its mechanism of action, its effects on other enzymes and hormones, and its use in drug delivery systems. In addition, further research could be conducted into the effects of environmental pollutants on the compound, and its effects on the immune system. Finally, further research could be conducted into the potential applications of the compound in the treatment of various diseases.
Synthesis Methods
5-Cl-3-EES-1,2,4-TD can be synthesized by a two-step process. The first step involves the reaction of 2-ethoxyethylsulfanyl chloride and 5-chloro-1,2,4-thiadiazole in the presence of a base such as sodium hydroxide to form 2-ethoxyethylsulfanyl-5-chloro-1,2,4-thiadiazole. The second step involves the reaction of this compound with sodium hydroxide to form 5-Cl-3-EES-1,2,4-TD.
properties
IUPAC Name |
5-chloro-3-(2-ethoxyethylsulfanyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2OS2/c1-2-10-3-4-11-6-8-5(7)12-9-6/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIIDWNAJYDZAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=NSC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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